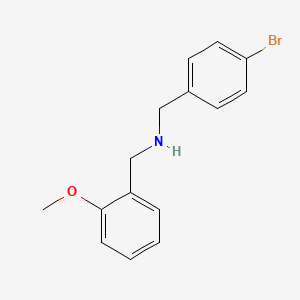![molecular formula C14H17N5O2 B5681751 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as BETA and is used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
科学的研究の応用
BETA has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting metal ions in biological systems. BETA has also been used as a fluorescent probe for detecting the presence of hydrogen peroxide in cells. Additionally, BETA has been used in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of BETA is not fully understood. However, it is known that BETA binds to metal ions, such as copper and zinc, and undergoes a chemical reaction to form a fluorescent complex. This complex can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
BETA has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on cells. However, BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the main advantages of using BETA in lab experiments is its fluorescent properties. BETA can be used as a fluorescent probe to detect the presence of metal ions and hydrogen peroxide in cells. Additionally, BETA has a low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using BETA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the use of BETA in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, BETA could be used to develop new fluorescent probes for detecting the presence of metal ions and hydrogen peroxide in cells. Finally, further research could be conducted to better understand the mechanism of action of BETA and its potential applications in other fields of study.
Conclusion:
In conclusion, 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. Its fluorescent properties and low toxicity profile make it a safe and effective option for use in lab experiments. BETA has a wide range of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research could lead to the development of new drugs and diagnostic tools.
合成法
The synthesis of BETA involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(ethylamino)-1,3,5-triazine in the presence of a base. This reaction results in the formation of BETA as a yellow solid. The synthesis of BETA is a relatively simple process and can be achieved through various methods, including microwave-assisted synthesis and solvent-free synthesis.
特性
IUPAC Name |
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYISRXMGTFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)

![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)